molecular formula C13H13NO B186193 4-(2-methylphenoxy)aniline CAS No. 56705-83-0

4-(2-methylphenoxy)aniline

Cat. No.: B186193
CAS No.: 56705-83-0
M. Wt: 199.25 g/mol
InChI Key: JPCCVWJJMUIBJR-UHFFFAOYSA-N
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Description

4-(2-methylphenoxy)aniline is an organic compound with the molecular formula C13H13NO It is characterized by the presence of an aniline group substituted with an o-tolyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-methylphenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated aniline derivative with o-tolyl alcohol under basic conditions. Another method includes the reduction of nitroarene intermediates to form the desired aniline compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of nitroarene precursors using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-methylphenoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials .

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)aniline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(o-Tolyloxy)aniline
  • 4-(m-Tolyloxy)aniline
  • 4-(p-Tolyloxy)aniline

Uniqueness

4-(2-methylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCVWJJMUIBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205267
Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56705-83-0
Record name 4-(2-Methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(o-Tolyloxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(o-Tolyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(o-tolyloxy)aniline
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